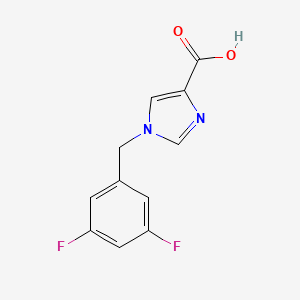
1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid
描述
1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8F2N2O2 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,5-Difluorobenzyl)-1H-imidazole-4-carboxylic acid is an organic compound belonging to the imidazole class, characterized by its unique difluorobenzyl substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The structure of this compound features a difluorobenzyl group attached to an imidazole ring with a carboxylic acid functional group. The presence of fluorine atoms enhances the compound's electronic properties, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, thus blocking substrate access or altering enzyme conformation.
- Antiviral Activity : Preliminary studies suggest that it may disrupt viral replication processes, particularly in the context of HIV-1 integrase interactions.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. A study focused on related compounds showed that modifications in the imidazole structure could enhance antibacterial efficacy against Gram-positive bacteria. The carboxylic acid moiety plays a crucial role in this activity due to its low pKa values, which influence the compound's ionization state and membrane permeability .
Antiviral Activity
This compound has been evaluated for its antiviral properties. In a study assessing various imidazole derivatives for their ability to inhibit HIV-1 integrase, several compounds showed promising inhibitory effects. Specifically, compounds that share structural similarities with this compound demonstrated up to 89% inhibition in integrase activity .
Comparative Analysis
To contextualize the biological activity of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(3,4-Dichlorobenzyl)-1H-imidazole-4-carboxylic acid | Chlorine substituents instead of fluorine | Moderate antimicrobial and antiviral properties |
| 1-(3-Methylbenzyl)-1H-imidazole-4-carboxylic acid | Methyl group substitution | Lower activity compared to fluorinated variants |
| 1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid | Single fluorine substitution | Enhanced binding affinity and selective activity |
Case Studies and Research Findings
Several studies have provided insights into the biological activity of imidazole derivatives:
- Antiviral Screening : A high-throughput screening assay identified several imidazole derivatives with significant antiviral activity against HIV-1 integrase. Compounds displaying over 50% inhibition were considered active, with some achieving up to 89% inhibition .
- Antimicrobial Evaluation : Research on N-alkylimidazole derivatives demonstrated concentration-dependent antibacterial activity against various pathogens. The length of the alkyl chain was found to correlate positively with antimicrobial efficacy .
- Mechanistic Studies : Detailed mechanistic studies highlighted how structural modifications influence binding affinities and interactions with target proteins. The presence of electron-withdrawing groups like fluorine enhances these interactions .
属性
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-8-1-7(2-9(13)3-8)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCWBBVOJTURRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















